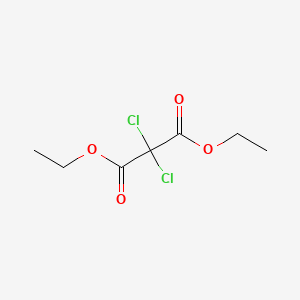
Diethyl dichloromalonate
Vue d'ensemble
Description
Diethyl dichloromalonate is a compound with the molecular formula C7H10Cl2O4 . It is also known by other names such as 2,2-Dichloro-malonic acid diethyl ester, and 1,3-Diethyl 2,2-dichloropropanedioate .
Synthesis Analysis
A synthetic route to synthesize chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom starting from diethyl malonate has been explored . This reactant is easily available, cheap and allows the obtainment of target acids in a few reaction steps with great versatility .
Molecular Structure Analysis
The molecular weight of Diethyl dichloromalonate is 229.05 g/mol . The InChI representation of the molecule is InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 .
Chemical Reactions Analysis
Diethyl dichloromalonate participates in various reactions. For instance, it has been used in the synthesis of chiral halomethane, which is the smallest stable molecule with a single asymmetric C-atom . Halogenated acetic acids often serve as precursors in these reactions .
Physical And Chemical Properties Analysis
Diethyl dichloromalonate has a density of 1.3±0.1 g/cm³ . Its boiling point is 230.0±35.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.3 cm³ . It has 4 hydrogen bond acceptors and 6 freely rotating bonds .
Relevant Papers
The paper “Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate” provides a comprehensive overview of the synthesis of chiral halogenated acetic acids from diethyl malonate . It discusses the synthetic route, the reactions involved, and the potential applications of the synthesized compounds .
Applications De Recherche Scientifique
Allergic and Irritant Contact Dermatitis
- Diethyl-P-chloroethylamine, chemically related to Diethyl dichloromalonate, has been mainly used as an intermediate in the pharmaceutical industry. It is not hydrosoluble, but its hydrochloride salt is very soluble in water (Deschamps et al., 1988).
Generation of Ester Enolates by Reductive α-Deacetoxylation
- Diethyl allylmalonates or 2-arylalkanoic esters are prepared by reductive α-deoxygenation of α-acetoxy or α-alkony esters. This method can be used to stitch together an alkene and an alkyl halide with a malonyl group as a linchpin (Pardo et al., 1981).
Extraction Methods in Animal Feed and Digesta Analysis
- Diethyl ether can replace dichloromethane for the extraction of fatty acids, facilitating analysis and reducing health hazards (Cieślak et al., 2009).
Cycloaddition Chemistry of Thio- and Selenocarbonyls
- Diethyl chloromalonate reacts with elemental S8 or Se n to generate corresponding diethyl thioxo- or selenoxomalonates. These can be trapped in situ with various 1,3-dienes (Abelman, 1991).
Corrosion Inhibitors in Industrial Processes
- α-Aminophosphonates derived from diethyl dichloromalonate show significant inhibition effects on mild steel corrosion in hydrochloric acid, useful for industrial pickling processes (Gupta et al., 2017).
ATRA-Reductive Cyclopropanation Reactions
- Atom-transfer radical addition reactions of diethyl 2,2-dichloromalonate with olefins, followed by dechlorination, have been used to provide functionalized cyclopropanes (Fernandez‐Zumel et al., 2011).
Preparation in Synthesis of Alkynes
- Diethyl (dichloromethyl)phosphonate, a derivative, is used in the synthesis of alkynes like (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).
Soil Degradation Studies
- Degradation of dietholate, a compound related to diethyl dichloromalonate, was studied in soils previously treated with different chemicals (Wilson & Rodebush, 1987).
Antitranspirant Effects on Maize Plants
- Alachlor, chemically related to diethyl dichloromalonate, showed antitranspirant activity and increased yield in maize plants (Santakumari et al., 1977).
Synthesis of 5-Thiapterins
- Diethyl chloromalonate was used in the synthesis of 5-thiapterins, which are inhibitors of rat liver phenylalanine hydroxylase (Henrie et al., 1983).
Toxicity Studies in Fish
- A study on the toxicity of chlorpyrifos, chemically related to diethyl dichloromalonate, demonstrated its effects on tench, a type of fish (Gómez et al., 2002).
Endocrine-Disrupting Chemicals
- Diethyl dichloromalonate-related compounds like phthalates were reviewed for their endocrine-disrupting effects in humans (Gore et al., 2015).
Effects on Protein Synthesis in Hepatocytes
- Diethyl maleate, related to diethyl dichloromalonate, was studied for its effects on protein synthesis in isolated hepatocytes (Goethals et al., 1983).
Derivatives in Environmental Science
- Diethyl N-acylaminomalonates, derivatives of diethyl dichloromalonate, showed selective phytocidal action in environmental science studies (Arct et al., 1983).
Thiomalonic Acid Esters in Organic Chemistry
- Esters of thiomalonic acids, related to diethyl dichloromalonate, were synthesized and studied for their structural properties (Hartke & Hoffmann, 1980).
Plant Growth Regulation
- DCPTA, related to diethyl dichloromalonate, was used as a plant regulator to enhance growth and development in maize seedlings (Wanrong et al., 2014).
Metabolic Studies in Laboratory Animals
- Studies on the metabolism of Alachlor, related to diethyl dichloromalonate, were conducted in laboratory animals to estimate environmental risk (Galati et al., 1998).
Human Health Impacts
- Phthalates, related to diethyl dichloromalonate, were studied for their health impacts on humans (Hauser & Calafat, 2005).
Propriétés
IUPAC Name |
diethyl 2,2-dichloropropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUXRSUYSWFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173998 | |
| Record name | Diethyl dichloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dichloromalonate | |
CAS RN |
20165-81-5 | |
| Record name | 1,3-Diethyl 2,2-dichloropropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20165-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dichloromalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020165815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC511084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dichloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dichloromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



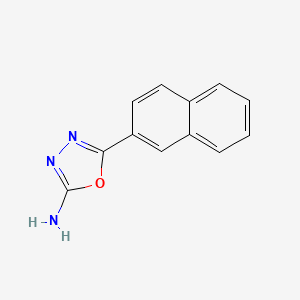
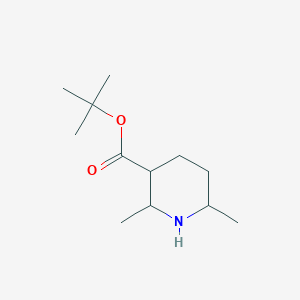

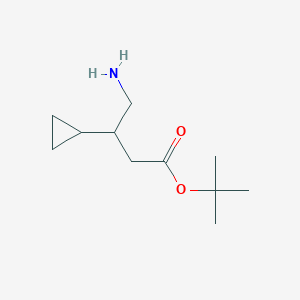
![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)



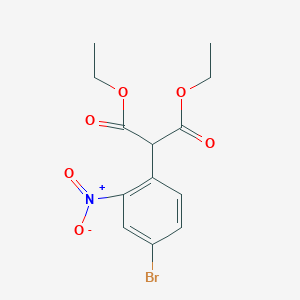

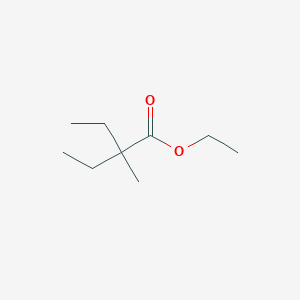
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)